2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C17H15BrN2O2 and its molecular weight is 359.223. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions
Research by Saeed et al. (2020) on antipyrine-like derivatives, including a closely related compound, highlighted the importance of N-H...O and C-H...O hydrogen bonds in stabilizing crystal structures. This work, through Hirshfeld surface analysis and DFT calculations, provides insights into the role of π-interactions and electrostatic energy contributions in molecular assemblies. Such studies are crucial for understanding the solid-state behavior of similar compounds, including "2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" (Saeed et al., 2020).
Synthesis and Characterization
The synthesis and characterization of novel derivatives have been a significant area of research. For instance, studies on N-allyl-4-piperidyl benzamide derivatives reveal methodologies for creating non-peptide CCR5 antagonists, demonstrating the versatility of brominated benzamide compounds in synthesizing biologically active molecules (Cheng De-ju, 2014).
Antifungal and Antimicrobial Activities
Research into the biological activities of benzamide derivatives, including those similar to "this compound," has led to the discovery of compounds with potential antimicrobial and antifungal properties. For example, Limban et al. (2011) synthesized acylthioureas that showed significant activity against biofilm-forming bacterial strains, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings open avenues for the development of new antimicrobial agents based on benzamide structures (Limban et al., 2011).
Novel Synthesis Pathways
The exploration of new synthetic pathways using brominated benzamide derivatives has been a focus of several studies. Techniques involving palladium-catalyzed coupling and the use of directing groups for selective C-H bond amination are among the innovative approaches that enhance the synthesis of complex organic molecules, providing valuable tools for chemical synthesis and pharmaceutical development (Zhao et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-15-8-2-1-7-14(15)17(22)19-12-5-3-6-13(11-12)20-10-4-9-16(20)21/h1-3,5-8,11H,4,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFASTYDEPWQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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